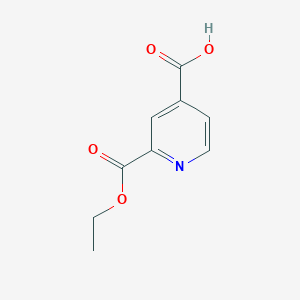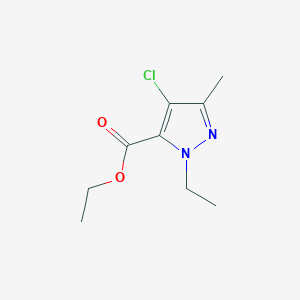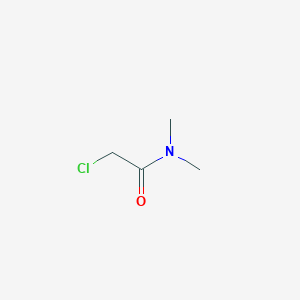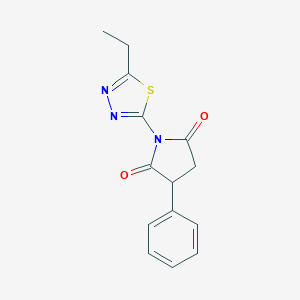
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione, also known as ETTDP, is a compound that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. ETTDP is a heterocyclic compound that contains a thiadiazole ring, a pyrrolidine ring, and a phenyl group.
Aplicaciones Científicas De Investigación
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential use as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of plaques in the brains of Alzheimer's patients.
Efectos Bioquímicos Y Fisiológicos
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its relatively simple synthesis method, its potential applications in various fields such as medicine, agriculture, and materials science, and its interesting properties such as anti-inflammatory, analgesic, and neuroprotective effects. The limitations of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione. In medicine, further studies are needed to fully understand its mechanism of action and to develop new drugs based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione for the treatment of neurodegenerative diseases. In agriculture, further studies are needed to develop new pesticides based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione that are effective against a wide range of pests and have minimal environmental impact. In materials science, further studies are needed to explore the potential use of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
Métodos De Síntesis
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione can be synthesized by reacting 5-ethyl-2-amino-1,3,4-thiadiazole with 3-phenylpyruvic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a white crystalline solid with a melting point of 220-222°C.
Propiedades
Número CAS |
139477-31-9 |
|---|---|
Nombre del producto |
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
Fórmula molecular |
C14H13N3O2S |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-2-11-15-16-14(20-11)17-12(18)8-10(13(17)19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clave InChI |
QRRPBXKEUAHZHJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
SMILES canónico |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Sinónimos |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenyl-pyrrolidine-2,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



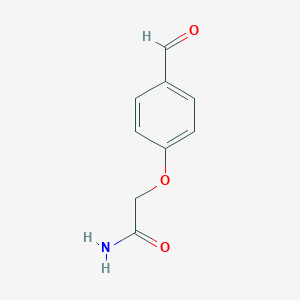

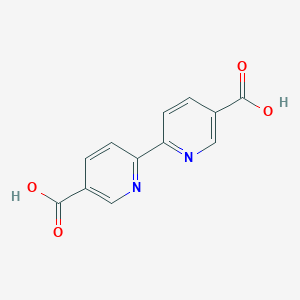
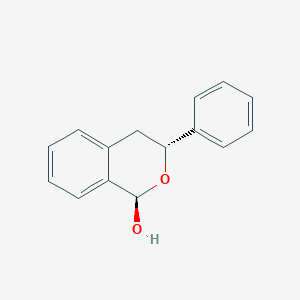

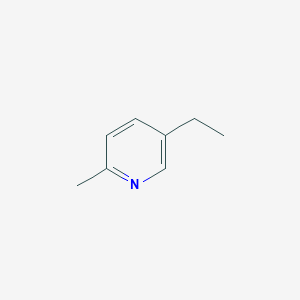

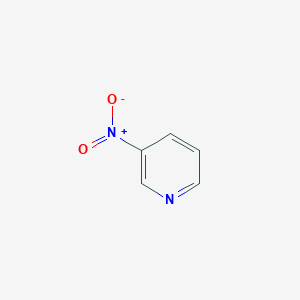
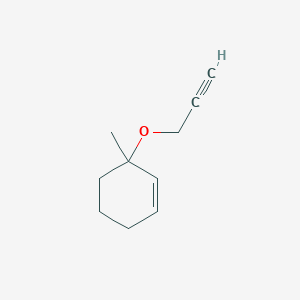
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
